molecular formula C14H11FO2 B1268634 2-[(3-Fluorobenzyl)oxy]benzaldehyde CAS No. 6455-94-3

2-[(3-Fluorobenzyl)oxy]benzaldehyde

Cat. No. B1268634
CAS RN: 6455-94-3
M. Wt: 230.23 g/mol
InChI Key: BSAJRFAEOQFFKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated benzaldehyde compounds involves complex reactions, such as the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, utilizing commercially available directing groups (Chen & Sorensen, 2018). Additionally, FeCl3-catalyzed reactions enable the formation of dibenzo[b,f]oxepines from alkyne-aldehyde metathesis, highlighting the reactivity and versatility of benzaldehyde derivatives in synthetic chemistry (Bera et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed insights into their geometry and electron distribution, which are crucial for understanding their reactivity. For instance, studies involving X-ray crystallography and spectroscopic techniques provide comprehensive data on the structural aspects of related molecules, contributing to a deeper understanding of their chemical behavior (Özay et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of fluorinated benzaldehyde derivatives includes a variety of reactions, such as condensation with amines and hydrazines, highlighting their potential as intermediates in organic synthesis. The reactivity patterns of these compounds are influenced by the presence of the fluorine atom, which affects their electron density and steric hindrance, leading to specific reaction pathways and products (Lukin et al., 2006).

Scientific Research Applications

PET Radiotracer Development

Research shows that derivatives of 2-[(3-Fluorobenzyl)oxy]benzaldehyde have potential as PET radiotracers. A study by Maestrup et al. (2009) focused on synthesizing spirocyclic sigma1 receptor ligands, which have subnanomolar sigma(1) affinity and high selectivity against the sigma(2) subtype. This research highlights the potential of these compounds in neuroimaging and studying neurological disorders (Eva Grosse Maestrup et al., 2009).

Enzyme Catalysis and Asymmetric Synthesis

Another application is in enzyme catalysis and asymmetric synthesis. Kühl et al. (2007) investigated the synthesis of benzoin derivatives using benzaldehyde lyase. They developed a reactor concept for the preparative synthesis, demonstrating the utility of these compounds in creating enantioselective, valuable chemical products (Sven Kühl et al., 2007).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of 2-[(3-Fluorobenzyl)oxy]benzaldehyde are explored for their therapeutic potential. For instance, Lin et al. (2005) synthesized benzyloxybenzaldehyde derivatives and evaluated their anticancer activity against HL-60 cells. The study established preliminary structure-activity relationships, suggesting potential applications in cancer treatment (Chin-Fen Lin et al., 2005).

Aviation Fuel Synthesis

In energy research, Xu et al. (2018) developed a process for synthesizing high-density aviation fuels using methyl benzaldehydes. This study illustrates how derivatives of 2-[(3-Fluorobenzyl)oxy]benzaldehyde can contribute to the development of alternative and efficient fuel sources (Jilei Xu et al., 2018).

Aromatic Radiopharmaceuticals

Lemaire et al. (2012) developed a method for preparing (substituted) fluorobenzyl halides from various fluorobenzaldehydes, emphasizing the importance of these compounds in creating new radiopharmaceuticals for diagnostic imaging (C. Lemaire et al., 2012).

Safety And Hazards

Specific safety and hazard information for “2-[(3-Fluorobenzyl)oxy]benzaldehyde” is not provided in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

2-[(3-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAJRFAEOQFFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358247
Record name 2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluorobenzyl)oxy]benzaldehyde

CAS RN

172685-67-5, 6455-94-3
Record name 2-[(3-Fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172685-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Baguet, J Bouton, J Janssens… - Journal of Labelled …, 2020 - Wiley Online Library
The metabolic alterations in tumors make it possible to visualize the latter by means of positron emission tomography, enabling diagnosis and providing metabolic information. The …
YS Kim, S hwa Jung, BG Park, MK Ko, HS Jang… - European Journal of …, 2013 - Elsevier
Starting from quinuclidinyl oxime 1 identified by preliminary screening, a series of azacycles-containing oxime derivatives was synthesized. Their mPTP blocking activities were …
Number of citations: 21 www.sciencedirect.com
R Chetty - 2019 - ukzn-dspace.ukzn.ac.za
Proteases play an intricate role in the numerous functions of a living organism. Proteases are responsible for the cleavage of proteins into smaller fragments by catalysing the hydrolysis …
Number of citations: 2 ukzn-dspace.ukzn.ac.za

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